molecular formula C23H22BrF3N2O2 B8197223 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine

6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B8197223
M. Wt: 495.3 g/mol
InChI Key: UUIXEVYDTVLEFF-UHFFFAOYSA-N
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Description

6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine (CAS: 2411793-14-9) is a highly functionalized pyridine derivative with the molecular formula C₂₃H₂₂N₂O₂F₃Br and a molecular weight of 495.33 g/mol . It serves as a critical intermediate in the synthesis of divarasib (GDC-6036), a covalent inhibitor targeting the KRAS G12C mutation, a prominent oncogenic driver in cancers . The compound features a pyridine core substituted with bromo, methyl, trifluoromethyl, and two 4-methoxybenzyl groups. Its structural complexity arises from the strategic placement of electron-withdrawing (bromo, trifluoromethyl) and electron-donating (methoxybenzyl) groups, which influence reactivity and stability during synthesis .

The second-generation manufacturing process for this compound involves three scalable steps starting from 2,6-dichloro-4-methylnicotinic acid, utilizing deoxofluorination, halogen exchange, and regioselective SNAr amination . This optimized route contrasts with the initial nine-step synthesis, which required cumbersome protecting group manipulations and superstoichiometric copper-mediated trifluoromethylation .

Properties

IUPAC Name

6-bromo-N,N-bis[(4-methoxyphenyl)methyl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrF3N2O2/c1-15-12-20(28-22(24)21(15)23(25,26)27)29(13-16-4-8-18(30-2)9-5-16)14-17-6-10-19(31-3)11-7-17/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIXEVYDTVLEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(F)(F)F)Br)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Steps and Challenges

  • Trifluoromethylation Using Chen’s Reagent :
    A copper-mediated trifluoromethylation of iodopyridine 2 using Chen’s reagent (CF₃SO₂Na) was employed to install the trifluoromethyl group at the 5-position. This step required 1.5 equivalents of copper(I) iodide and prolonged reaction times (48–72 hours), resulting in moderate yields (55–60%).

  • Protecting Group Dynamics :
    Bis(4-methoxybenzyl) (PMB) groups were introduced to protect the amine functionality. However, repetitive protection and deprotection steps increased the complexity and reduced the overall process efficiency.

Limitations

  • Low Atom Economy : The superstoichiometric use of copper reagents generated significant metallic waste.

  • Operational Complexity : Multiple chromatographic purifications were required, complicating scale-up efforts.

Second-Generation Synthetic Route

Streamlined Three-Step Process

To address the limitations of the first-generation route, a redesigned three-step synthesis was developed starting from 2,6-dichloro-4-methylnicotinic acid (13 ). This approach eliminated protecting groups and improved scalability.

Deoxofluorination for Trifluoromethyl Group Installation

Reaction Conditions :

  • Reagent : Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0°C to room temperature.

  • Yield : 85–90%.

Mechanism :
The carboxylic acid group of 13 undergoes deoxofluorination to yield 2,6-dichloro-4-methyl-5-(trifluoromethyl)pyridine (14 ). This single-step trifluoromethylation avoids the need for transition metal catalysts, enhancing sustainability.

Halogen Exchange: Chlorine-to-Bromine Substitution

Reaction Conditions :

  • Reagent : Hydrogen bromide (HBr) in acetic acid.

  • Catalyst : Tetrabutylammonium bromide (TBAB).

  • Temperature : 120°C.

  • Yield : 75–80%.

Outcome :
Selective substitution of the 6-chloro group in 14 with bromine generates 6-bromo-2-chloro-4-methyl-5-(trifluoromethyl)pyridine (15 ). The use of TBAB suppresses side reactions, ensuring high regioselectivity.

Regioselective SNAr Amination

Reaction Conditions :

  • Amine Source : Bis(4-methoxybenzyl)amine.

  • Base : Potassium carbonate (K₂CO₃).

  • Solvent : N,N-Dimethylformamide (DMF).

  • Temperature : 100°C.

  • Yield : 70–75%.

Mechanism :
The 2-chloro group in 15 undergoes nucleophilic aromatic substitution (SNAr) with bis(4-methoxybenzyl)amine, facilitated by the electron-withdrawing trifluoromethyl group. This step achieves >95% regioselectivity for the desired product 1 .

Comparative Analysis of Synthetic Routes

ParameterFirst-Generation RouteSecond-Generation Route
Number of Steps 93
Overall Yield 12–15%45–50%
Key Reagents CuI, PMB-protected intermediatesDeoxo-Fluor®, HBr, TBAB
Scalability Limited by chromatographic stepsKilogram-scale demonstrated
Environmental Impact High metal wasteReduced waste generation

Process Optimization and Scalability

Solvent and Catalyst Selection

  • Deoxofluorination : DCM was preferred over THF due to better reagent stability and lower side-product formation.

  • Halogen Exchange : TBAB’s phase-transfer catalytic activity enabled efficient bromide ion delivery, minimizing dimerization byproducts.

Temperature and Reaction Time

  • Amination Step : Elevated temperatures (100°C) accelerated the SNAr reaction but required careful control to avoid decomposition of the PMB groups.

Purification Strategies

  • Crystallization vs. Chromatography : The second-generation route replaced column chromatography with crystallization in heptane/ethyl acetate, reducing solvent consumption by 40%.

Industrial-Scale Considerations

Raw Material Cost

The use of 2,6-dichloro-4-methylnicotinic acid (13 ), a commercially available and inexpensive starting material, lowered the cost per kilogram of 1 by approximately 60% compared to the first-generation route.

Regulatory Compliance

  • Genotoxic Impurities : Residual copper levels from the first-generation route necessitated additional purification. The second-generation process eliminated this concern.

  • Residual Solvents : DMF was replaced with 2-methyltetrahydrofuran (2-MeTHF) in pilot-scale runs to meet ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or demethylated compounds.

Scientific Research Applications

Key Intermediate in Drug Synthesis

KRAS G12C Inhibitors
The compound is primarily recognized for its role in the synthesis of divarasib (GDC-6036), a KRAS G12C covalent inhibitor. KRAS mutations are implicated in various cancers, making inhibitors like divarasib critical for targeted cancer therapies. The synthesis of 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine involves several steps, including:

  • Deoxofluorination : This step converts a dichloro precursor to a brominated compound.
  • Halogen Exchange : Chlorine is replaced with bromine to form the desired intermediate.
  • Regioselective Amination : This final step introduces the amine functionality necessary for biological activity.

The manufacturing process has been optimized to reduce the number of steps from nine to three, enhancing scalability and efficiency .

Recent studies have indicated that compounds with similar structural features exhibit promising biological activities, including:

  • Antimicrobial Properties : Research into related pyridine derivatives has shown efficacy against various bacterial strains and fungi.
  • Anticancer Activity : The structural characteristics of this compound suggest potential anticancer properties, particularly in inhibiting cell proliferation in cancerous cell lines.

Case Study 1: Synthesis and Evaluation of KRAS Inhibitors

A detailed investigation into the synthesis of divarasib highlighted the importance of this compound as a critical intermediate. The study demonstrated that modifications to the synthetic route significantly impacted yield and purity, emphasizing the compound's relevance in drug development .

Another study focused on related pyridine derivatives assessed their antimicrobial and anticancer activities through various assays, including:

  • Antimicrobial Testing : Compounds were evaluated against Gram-positive and Gram-negative bacteria using standard methods.
  • Anticancer Screening : The effectiveness of these compounds was tested on breast cancer cell lines, revealing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The trifluoromethyl group, in particular, enhances its binding affinity and stability, making it a potent inhibitor or modulator in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous pyridine and pyrimidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Applications Synthesis Highlights
6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine Bromo, methyl, trifluoromethyl, bis(4-methoxybenzyl) C₂₃H₂₂N₂O₂F₃Br 495.33 KRAS G12C inhibitor intermediate 3-step synthesis via SNAr amination
5-Bromo-N-(4-methoxybenzyl)pyridin-2-amine (CAS 503039-05-2) Bromo, 4-methoxybenzyl C₁₃H₁₃BrN₂O 293.17 Intermediate for small-molecule modulators Reductive amination
8-(2-(Bis(4-Methoxybenzyl)amino)-5-bromo-3-chloropyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Bromo, chloro, spirocyclic amine C₂₈H₂₉BrClN₅O₃ 631.92 Not specified High-temperature SNAr amination (31% yield)
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Bromo, trifluoromethyl C₅H₃BrF₃N₃ 242.99 Not specified Halogenation and cyclization
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Bromo, 3,4-dimethoxybenzyl C₁₄H₁₅BrN₂O₂ 323.19 Antimicrobial/anti-cancer research Reductive amination with NaBH₃CN

Key Observations

Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing effects, stabilizing the pyridine ring and improving metabolic stability compared to analogs lacking this group (e.g., 5-Bromo-N-(4-methoxybenzyl)pyridin-2-amine) . Bis(4-methoxybenzyl) groups provide steric bulk and electron-donating capacity, which may hinder undesired side reactions during SNAr amination, unlike mono-substituted analogs .

Synthetic Efficiency :

  • The target compound’s 3-step synthesis is significantly more efficient than the 9-step first-generation route and outperforms the high-temperature SNAr amination (31% yield) used for the spirocyclic analog .

Biological Relevance :

  • The compound’s role in divarasib synthesis distinguishes it from structurally similar derivatives (e.g., pyrimidine-based analogs in ), which lack direct relevance to KRAS inhibition.

Physicochemical Properties :

  • The molecular weight (495.33 g/mol) and lipophilicity of the target compound are higher than simpler analogs like 5-Bromo-N-(4-methoxybenzyl)pyridin-2-amine (293.17 g/mol), impacting solubility and bioavailability .

Crystallographic Data :

  • While the target compound lacks published crystallographic data, analogs such as 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine exhibit intermolecular hydrogen bonding (N–H···N), influencing solid-state packing and solubility .

Biological Activity

6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound notable for its unique structural features, including a bromine atom, methoxybenzyl groups, a methyl group, and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

PropertyValue
IUPAC Name 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine
Molecular Formula C23H22BrF3N2O2
Molecular Weight 495.33 g/mol
CAS Number 2411793-14-9
Purity ≥97.0% (HPLC)
Appearance White to off-white solid

The mechanism of action of this compound involves interactions with various biological targets, primarily enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, which is crucial for its inhibitory effects on specific biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes associated with cancer pathways. For instance, it has been shown to interact with RAS proteins, which are critical in many cancers. In studies involving RAS-dependent cell lines, the compound demonstrated cytostatic effects at low concentrations, suggesting potential use in cancer therapeutics .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have revealed that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
    • IC50 Values : The compound showed IC50 values in the low micromolar range in different assays, indicating its potency as an anticancer agent.
    • Mechanistic Insights : It was found to induce apoptosis in sensitive cell lines, suggesting that it may trigger programmed cell death through specific signaling pathways.
  • Comparative Studies : When compared to similar compounds lacking the trifluoromethyl or methoxybenzyl groups, this compound exhibited superior biological activity, highlighting the importance of its unique structural components .

Applications in Research

The compound is utilized as a building block for synthesizing more complex molecules and as a reagent in organic reactions. Its ability to modulate biological activity makes it valuable for studying enzyme inhibition and receptor binding dynamics.

Future Directions

Ongoing research aims to further elucidate the specific molecular targets of this compound and its potential therapeutic applications. Investigations into its selectivity and mechanism of action will be critical for developing new drugs based on this scaffold.

Q & A

Basic Question: What are the recommended synthetic routes for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine?

Answer:
The synthesis involves sequential functionalization of the pyridine core. Key steps include:

  • Bromination : Introduce bromine at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis).
  • Trifluoromethylation : Install the CF₃ group at the 5-position via cross-coupling (e.g., Kumada or Negishi coupling with CF₃-containing reagents) .
  • Bis(4-methoxybenzyl) Protection : Protect the amine group using 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to prevent undesired side reactions during subsequent steps .
  • Methylation : Introduce the 4-methyl group using methyl iodide or dimethyl sulfate under basic conditions.
    Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient) and confirmed by HPLC-MS.

Basic Question: How is the molecular structure of this compound validated experimentally?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Grow crystals via slow evaporation of a saturated solution (solvent: DCM/hexane or EtOH/water).
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : Employ SHELXL for structure solution and refinement, analyzing bond lengths, angles, and torsion angles. The bis(4-methoxybenzyl) groups often exhibit dihedral angles of ~85°–90° with the pyridine plane, influencing packing via weak C–H···π interactions .

Advanced Question: How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer:
The CF₃ group is strongly electron-withdrawing (-I effect), which:

  • Activates the Pyridine Ring : Enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., bromine replacement).
  • Modifies Redox Properties : Lowers the LUMO energy, improving catalytic turnover in Pd-mediated couplings.
  • Steric Considerations : The CF₃ group’s bulkiness may hinder access to the reaction site, requiring optimized ligands (e.g., XPhos or SPhos for Buchwald-Hartwig amination) .
    Experimental validation via cyclic voltammetry (CV) and DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) can quantify these effects .

Advanced Question: How can contradictions between spectroscopic data and computational models be resolved?

Answer:
Discrepancies often arise from:

  • Solvent Effects : NMR chemical shifts (especially ¹³C) vary with solvent polarity. Compare experimental data (in CDCl₃ or DMSO-d₆) with COSMO-RS-simulated shifts.
  • Conformational Flexibility : Dynamic effects in solution (e.g., rotation of bis(4-methoxybenzyl) groups) may not align with static DFT models. Use molecular dynamics (MD) simulations (e.g., AMBER) to account for flexibility .
  • Crystal Packing vs. Gas Phase : SCXRD reflects solid-state conformation, whereas DFT often models isolated molecules. Compare Hirshfeld surfaces (CrystalExplorer) with gas-phase geometries .

Advanced Question: What strategies optimize the compound’s biological activity in structure-activity relationship (SAR) studies?

Answer:

  • Substituent Modulation : Replace the 4-methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability.
  • Targeted Hydrogen Bonding : Introduce hydrogen-bond donors (e.g., -OH or -NH₂) at the 2-position to improve target binding (e.g., kinase inhibition).
  • Metabolic Stability : Replace the 4-methoxybenzyl groups with bioisosteres (e.g., 4-fluorobenzyl) to reduce CYP450-mediated oxidation .
    Validate via in vitro assays (e.g., MIC for antimicrobial activity) and ADMET profiling (e.g., microsomal stability tests) .

Advanced Question: How do intermolecular interactions dictate crystal packing and solubility?

Answer:

  • C–H···O/N Hydrogen Bonds : The methoxy groups participate in weak H-bonds (2.5–3.0 Å), stabilizing layered packing.
  • π-π Stacking : The pyridine and benzyl rings form offset stacks (3.4–3.8 Å spacing), reducing solubility in polar solvents.
  • Fluorophilic Interactions : The CF₃ group engages in F···F contacts (≤3.0 Å), further influencing crystallinity .
    Solubility can be improved via co-crystallization with sulfonic acids (e.g., p-toluenesulfonic acid) or formulation as a mesylate salt.

Advanced Question: What computational methods predict the compound’s spectroscopic signatures?

Answer:

  • NMR Prediction : Use ACD/Labs or MestReNova with the HOSE code algorithm for ¹H/¹³C shifts. For accuracy >95%, combine with DFT (B3LYP/6-311++G(d,p)) and solvent models (PCM) .
  • IR/Raman : Compute vibrational modes with Gaussian09, scaling frequencies by 0.961–0.975 to match experimental data.
  • UV-Vis : Time-dependent DFT (TD-DFT) with CAM-B3LYP predicts λmax, accounting for solvent effects via the IEF-PCM model .

Advanced Question: How does the bromine atom influence regioselectivity in further functionalization?

Answer:

  • Directed ortho-Metalation : Use LDA or LiTMP to deprotonate the position adjacent to bromine, enabling electrophilic quenching (e.g., formylation or silylation).
  • Cross-Coupling : Bromine serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. The electron-withdrawing CF₃ group enhances oxidative addition rates in Pd-catalyzed reactions .
    Monitor regioselectivity via LC-MS and 2D NMR (NOESY/ROESY) to confirm substitution patterns.

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